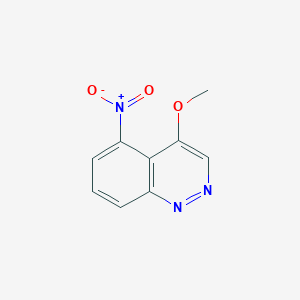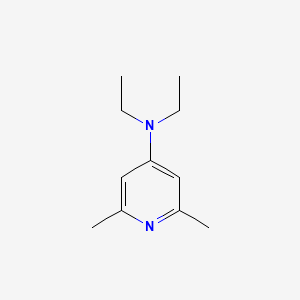
N,N-diethyl-2,6-dimethylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2,6-dimethylpyridin-4-amine: is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine, characterized by the presence of diethyl and dimethyl groups attached to the nitrogen and carbon atoms of the pyridine ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Halopyridines: One common method involves the amination of 2,6-dimethyl-4-halopyridines with diethylamine.
One-Pot Synthesis: Another method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethyl-2,6-dimethylpyridin-4-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products:
Oxidation: Products may include pyridine derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N,N-diethyl-2,6-dimethylpyridin-4-amine is used as a nucleophilic catalyst in various organic reactions, including esterifications, acylations, and the Baylis-Hillman reaction .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a reagent in the synthesis of biologically active molecules.
Industry: In the industrial sector, it is used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2,6-dimethylpyridin-4-amine involves its role as a nucleophilic catalyst. It facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
N,N-dimethyl-4-aminopyridine: Similar in structure but with dimethyl groups instead of diethyl groups.
2,6-dimethyl-4-aminopyridine: Lacks the diethyl groups, making it less sterically hindered.
4-dimethylaminopyridine: A commonly used nucleophilic catalyst with similar applications.
Uniqueness: N,N-diethyl-2,6-dimethylpyridin-4-amine is unique due to the presence of both diethyl and dimethyl groups, which confer distinct steric and electronic properties. These properties make it a versatile catalyst and reagent in various chemical reactions.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N,N-diethyl-2,6-dimethylpyridin-4-amine |
InChI |
InChI=1S/C11H18N2/c1-5-13(6-2)11-7-9(3)12-10(4)8-11/h7-8H,5-6H2,1-4H3 |
InChI Key |
DAUGTARFQMUTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=NC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


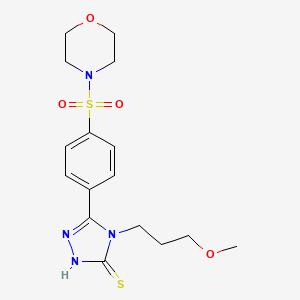
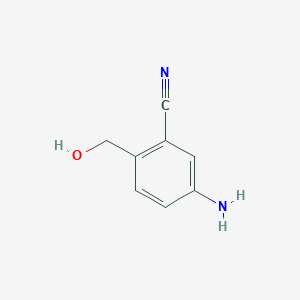

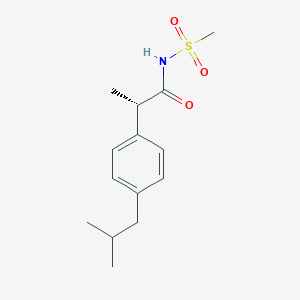
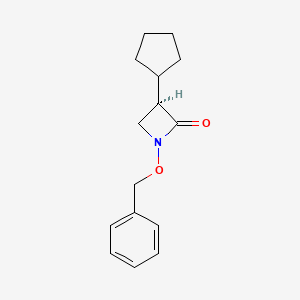
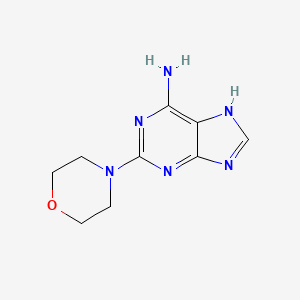
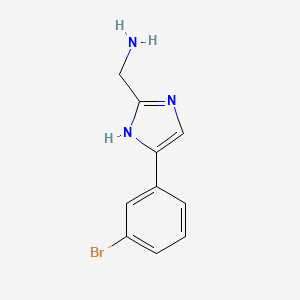
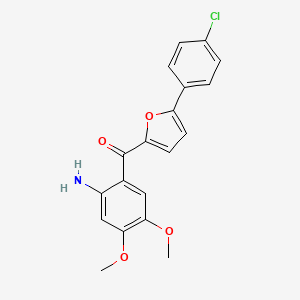
![tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11764376.png)

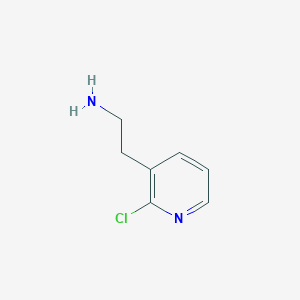
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
![6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B11764414.png)
